Gly-leu-met-NH2
Overview
Description
Glycine-leucine-methioninamide (Gly-leu-met-NH2) is a tripeptide composed of glycine, leucine, and methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P, a member of the tachykinin family of peptides . Tachykinins are small bio-active peptides that play significant roles in various physiological functions, including inflammatory processes, hematopoiesis, wound healing, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-leucine-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin.
Deprotection and coupling: The amino group of glycine is deprotected, and leucine is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: The process is repeated for methioninamide.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Glycine-leucine-methioninamide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycine-leucine-methioninamide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives or chemical groups can be introduced using appropriate coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
Glycine-leucine-methioninamide has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and function.
Biology: Investigated for its role in cellular processes such as wound healing and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions like cancer and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
Glycine-leucine-methioninamide exerts its effects primarily through interactions with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it triggers a cascade of intracellular signaling pathways that modulate various physiological responses, including inflammation, cell proliferation, and wound healing . The activation of these pathways involves the phosphorylation of proteins and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Phe-Gly-Leu-Met-NH2: A tetrapeptide with similar biological activities.
Val-Gly-Leu-Met-NH2: Another tachykinin fragment with comparable functions.
Tyr-Gly-Leu-Met-NH2: A peptide with similar structural features and biological roles.
Uniqueness
Glycine-leucine-methioninamide is unique due to its specific sequence and the presence of methioninamide, which imparts distinct chemical and biological properties. Its role as a C-terminal fragment of substance P highlights its significance in various physiological and pathological processes .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXSTJVYBMNHEP-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427355 | |
Record name | Glycyl-L-leucyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4652-64-6 | |
Record name | Glycyl-L-leucyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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